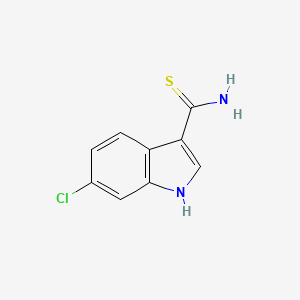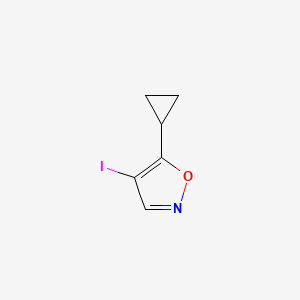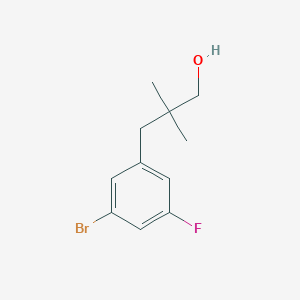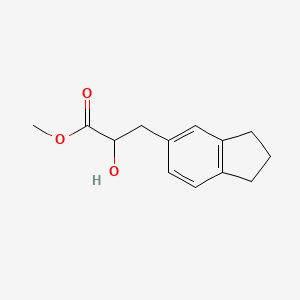![molecular formula C8H20Cl2N2O B13592718 Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride](/img/structure/B13592718.png)
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is a white solid that is often used in various scientific research applications. The compound is known for its unique structure, which includes a morpholine ring, a propyl chain, and a methylamine group, making it a versatile molecule in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and 3-chloropropylamine.
Alkylation Reaction: Morpholine is reacted with 3-chloropropylamine in the presence of a base such as sodium hydroxide to form 3-(morpholin-3-yl)propylamine.
Methylation: The resulting 3-(morpholin-3-yl)propylamine is then methylated using methyl iodide or methyl chloride in the presence of a base like potassium carbonate.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the alkylation and methylation reactions.
Purification: Employing techniques such as crystallization and recrystallization to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or amides.
Aplicaciones Científicas De Investigación
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antiarrhythmic and anticonvulsant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including neurotransmitter release and signal transduction.
Comparación Con Compuestos Similares
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride can be compared with other similar compounds:
N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride: Similar structure but different pharmacological properties.
3-Methyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione: Contains a purine ring, used in different therapeutic applications.
[(3-Methylthiophen-2-yl)methyl][3-(morpholin-4-yl)propyl]amine hydrochloride: Contains a thiophene ring, used in different chemical reactions.
This compound stands out due to its unique combination of a morpholine ring and a propyl chain, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H20Cl2N2O |
|---|---|
Peso molecular |
231.16 g/mol |
Nombre IUPAC |
N-methyl-3-morpholin-3-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-9-4-2-3-8-7-11-6-5-10-8;;/h8-10H,2-7H2,1H3;2*1H |
Clave InChI |
WCTUOMDJKQETEX-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1COCCN1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


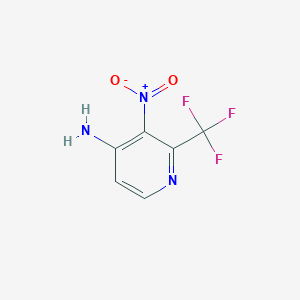
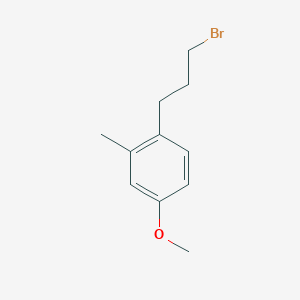


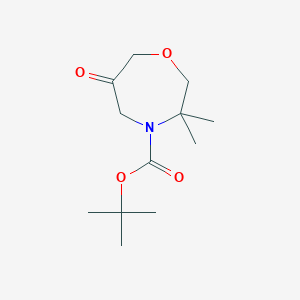
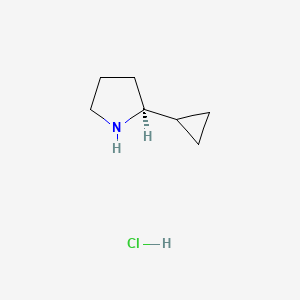
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)

